molecular formula C3H3Cl6N B1610572 Tris(dichloromethyl)amine CAS No. 25891-29-6

Tris(dichloromethyl)amine

Cat. No. B1610572
CAS RN: 25891-29-6
M. Wt: 265.8 g/mol
InChI Key: GPPFCZCHDVRUGN-UHFFFAOYSA-N
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Description

Tris(dichloromethyl)amine is a chemical compound that contains a total of 12 bonds, including 9 non-H bonds and 1 tertiary amine .


Synthesis Analysis

The synthesis of α-(dichloromethyl)amines was achieved based on nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines with (dichloromethyl)trimethylsilane at a low reaction temperature . The structure of tris(chloromethyl)amine in the gas phase was determined using quantum chemical calculations and gas electron diffraction .


Molecular Structure Analysis

The equilibrium structure of tris(chloromethyl)amine, N(CH2Cl)3, has been determined in the gas phase using electron diffraction . Single-step distance corrections and amplitudes of vibration have been computed using semi-empirical molecular dynamics (SE-MD) simulations .


Chemical Reactions Analysis

The reagent system formed from tris(dichloromethyl)amine and aluminium chloride allows the formylation of aromatic compounds . The scope of the method is comparable with that of the Olah formylation and the Groß-Rieche procedure, since benzene and even chlorobenzene can be formylated .

Scientific Research Applications

  • Synthesis of Strong Formylating Reagents Tris(dichloromethyl)amine can be synthesized for use as a strong formylating agent. It is prepared by chloromethylation of urotropin with paraformaldehyde or 1,3,5-trioxane and ethyl-trichlorosilane, yielding good results even on a large scale (Kantlehner et al., 2014).

  • Cross-linker for Chitosan Hydrogels Tris(2-(2-formylphenoxy)ethyl)amine, a derivative of tris(dichloromethyl)amine, has been evaluated as a multi-functional cross-linker in the creation of pH- and thermo-responsive chitosan hydrogels. These hydrogels have potential applications in drug delivery systems (Karimi et al., 2018).

  • Degradation in Water and Alkaline Environments The degradation behavior of tris(2-chloroethyl)amine, related to tris(dichloromethyl)amine, has been studied in water and alkaline environments. Understanding its degradation kinetics is crucial for determining decontamination options, especially in scenarios involving chemical warfare agents (Rozsypal, 2020).

  • Study of Energetic Functionalized Trimethylamine Derivatives Research on the synthesis and structural properties of energetic compounds derived from tris(chloromethyl)amine, including tris(dichloromethyl)amine, provides insights into their potential applications in materials science (Klapötke et al., 2009).

  • Formylation of Aromatic Compounds Tris(dichloromethyl)amine can be activated with trifluoromethanesulfonic acid to form a formylating system. This system can transform activated aromatic compounds into aldehydes, a process important in organic synthesis (Kantlehner et al., 2007).

  • Raman Spectroscopic Analysis The structure of tris(chloromethyl)amine in various states, including gas phase and solid, has been investigated using Raman spectroscopy, shedding light on its physical properties and potential applications (Rankine et al., 2018).

Safety And Hazards

Tris(dichloromethyl)amine is considered hazardous. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It’s also advised to wear personal protective equipment/face protection and to ensure adequate ventilation .

Future Directions

The structure of tris(chloromethyl)amine in the gas phase using quantum chemical calculations and gas electron diffraction and as a solid and melt using Raman spectroscopy has been studied . This research could pave the way for future studies on the properties and potential applications of Tris(dichloromethyl)amine.

properties

IUPAC Name

1,1-dichloro-N,N-bis(dichloromethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl6N/c4-1(5)10(2(6)7)3(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPFCZCHDVRUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(C(Cl)Cl)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497392
Record name 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dichloromethyl)amine

CAS RN

25891-29-6
Record name 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dichloromethyl)amine
Reactant of Route 2
Tris(dichloromethyl)amine
Reactant of Route 3
Tris(dichloromethyl)amine

Citations

For This Compound
27
Citations
W Kantlehner - European Journal of Organic Chemistry, 2003 - Wiley Online Library
This review aims to provide an overview of the use of oligoformylamine derivatives and related compounds as formylating reagents for aromatic compounds. The synthesis of aromatic …
H NH, H OH - thieme-connect.com
Aromatic aldehydes belong to one of the most important classes of compounds and are used as starting materials for a great number of chemical processes. Although the need for …
Number of citations: 0 www.thieme-connect.com
A Bagno, W Kantlehner, O Scherr… - European Journal of …, 2001 - Wiley Online Library
The reactivity of new formylating agents related to formamide has been investigated both experimentally and theoretically. The reaction in 1,2‐dichloroethane between tris(diformylamino…
M Yang, T Albrecht-Schmitt, V Cammarata… - The Journal of …, 2009 - ACS Publications
A short synthesis of exceedingly congested amines, with insertion of a rhodium carbenoid into an N−H bond as the key step, is described. Trialkylamines such as 2-(diisopropylamino)…
Number of citations: 14 pubs.acs.org
D Semenok - researchgate.net
The work is dedicated to various approaches to 4-(ortho-carborane-1-yl) benzaldehyde and its application in alkylation reactions with the amino group of the antibiotic vancomycin. The …
Number of citations: 0 www.researchgate.net
NM Betterley, S Kongsriprapan… - …, 2018 - thieme-connect.com
Difluoro(phenylsulfanyl)methane (PhSCF 2 H) was found to undergo a reaction with aromatic compounds mediated by SnCl 4 , through a thionium intermediate characterized by NMR …
Number of citations: 5 www.thieme-connect.com
JA Willemse - 2008 - search.proquest.com
Sasol endeavors to expand its current business through the beneficiation of commodity feed streams having marginal value into high-value chemicals via cost-effective processes. In …
Number of citations: 1 search.proquest.com
W Kantlehner, S Leonhardt, G Ziegler… - … für Naturforschung B, 2007 - degruyter.com
Tris(dichloromethyl)amine (4), triformamide (1) and tris(diformylamino)methane (“formylaalen”) (2) can be activated by addition of trifluoromethanesulfonic acid. The formylating systems …
Number of citations: 5 www.degruyter.com
W Kantlehner, R Kreß, F Zschach, J Vetter… - … für Naturforschung B, 2006 - degruyter.com
The reagent system formed from tris(dichloromethyl)amine (5) and aluminium chloride allows the formylation of aromatic compounds. The scope of the method is comparable with that of …
Number of citations: 5 www.degruyter.com
W Kantlehner, S Leonhardt, G Ziegler, O Scherr… - …, 2007 - Wiley Online Library
Number of citations: 2

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